N-(6-Cyanohexanoyl)glycine, ethyl ester
Description
N-(6-Cyanohexanoyl)glycine, ethyl ester is a synthetic glycine derivative where the amino group is acylated with a 6-cyanohexanoyl moiety, and the carboxylic acid is esterified with ethanol.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-(6-cyanohexanoylamino)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-11(15)9-13-10(14)7-5-3-4-6-8-12/h2-7,9H2,1H3,(H,13,14) |
InChI Key |
FEJPFCWXMSJCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
N-(β-Cyanoethyl)glycine ethyl ester (CAS 44981-94-4): Structure: Shorter chain (β-cyanoethyl vs. 6-cyanohexanoyl). Molecular Weight: 156.18 g/mol (C₇H₁₂N₂O₂) .
N-(2-Pyridylmethyl)glycine ethyl ester (CAS 62402-24-8):
- Structure : Aromatic pyridylmethyl substituent.
- Molecular Weight : 194.23 g/mol (C₁₀H₁₄N₂O₂) .
- Impact : The aromatic group enhances π-π stacking interactions, useful in drug design, whereas the target’s aliphatic nitrile may improve membrane permeability.
N-(4-Fluoro-2-methylphenyl)glycine ethyl ester (CAS 1021238-54-9): Structure: Fluorinated aromatic substituent. Molecular Weight: 211.23 g/mol (C₁₁H₁₄FNO₂) .
Ethyl N-formylglycine (CAS 3154-51-6): Structure: Formyl group as a minimal acyl substituent. Molecular Weight: 131.13 g/mol (C₅H₉NO₃) . Impact: Smaller substituent reduces steric hindrance, facilitating enzymatic cleavage compared to the bulky 6-cyanohexanoyl group.
Physicochemical Properties
Note: *Calculated based on structure (C₁₁H₁₇N₂O₃).
- Solubility: Aliphatic nitriles (e.g., cyanohexanoyl) may enhance lipid solubility compared to aromatic or polar substituents .
- Stability : Ethyl esters generally hydrolyze slower than methyl esters, while nitriles may undergo enzymatic conversion to amides or acids .
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